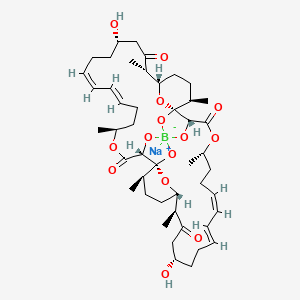

Tartrolon b

Description

Properties

Molecular Formula |

C46H68BNaO14 |

|---|---|

Molecular Weight |

878.8 g/mol |

IUPAC Name |

sodium;(1R,2R,5S,8Z,10E,14S,17S,18S,21R,22R,26R,29S,32E,34Z,38S,41S,42S,45R)-14,38-dihydroxy-5,17,21,29,41,45-hexamethyl-4,23,25,28,46,47,48,49-octaoxa-24-boranuidahexacyclo[22.21.1.11,42.12,24.118,22.022,26]nonatetraconta-8,10,32,34-tetraene-3,16,27,40-tetrone |

InChI |

InChI=1S/C46H68BO14.Na/c1-29-23-25-39-33(5)37(50)27-35(48)21-17-13-10-8-12-16-20-32(4)55-44(53)42-46-30(2)24-26-40(57-46)34(6)38(51)28-36(49)22-18-14-9-7-11-15-19-31(3)54-43(52)41-45(29,56-39)60-47(58-41,59-42)61-46;/h7-14,29-36,39-42,48-49H,15-28H2,1-6H3;/q-1;+1/b11-7-,12-8+,13-10-,14-9+;/t29-,30-,31+,32+,33-,34-,35+,36+,39+,40+,41+,42+,45+,46+,47?;/m1./s1 |

InChI Key |

SDHWTVQPAMCPFR-WTZVVYLDSA-N |

Isomeric SMILES |

[B-]123O[C@H]4C(=O)O[C@H](CC/C=C/C=C\CC[C@@H](CC(=O)[C@H]([C@@H]5CC[C@H]([C@@](O1)(O5)[C@@H](O2)C(=O)O[C@H](CC/C=C\C=C\CC[C@@H](CC(=O)[C@H]([C@@H]6CC[C@H]([C@@]4(O3)O6)C)C)O)C)C)C)O)C.[Na+] |

Canonical SMILES |

[B-]123OC4C(=O)OC(CCC=CC=CCCC(CC(=O)C(C5CCC(C(O1)(O5)C(O2)C(=O)OC(CCC=CC=CCCC(CC(=O)C(C6CCC(C4(O3)O6)C)C)O)C)C)C)O)C.[Na+] |

Synonyms |

tartrolon B |

Origin of Product |

United States |

Origin and Biological Production of Tartrolon B

Influence of Boron Availability and Fermentation Vessel Material

A critical factor governing the production of Tartrolon B is the availability of boron in the culture medium. wikipedia.org Studies have shown that the synthesis of this compound is directly linked to the presence of boron. When Sorangium cellulosum is cultivated in a medium supplemented with sodium tetraborate (B1243019) or in glass flasks, which can leach boron, this compound is the predominant product. wikipedia.org This dependency on boron is a defining characteristic of this compound's biosynthesis.

The material of the fermentation vessel has also been identified as a significant factor. nih.gov Fermentation of S. cellulosum in glassware tends to yield the boron-containing this compound, whereas cultivation in steel fermenters results in the production of its boron-free counterparts, known as Tartrolon A. nih.gov This observation further underscores the role of external boron sources in directing the final structure of the synthesized macrolide.

Differential Production of Tartrolon A and B

The differential production of Tartrolon A (the boron-free analogue) and this compound is a direct consequence of boron availability. wikipedia.orgnih.gov In the absence of a sufficient boron source, the biosynthetic pathway in Sorangium cellulosum culminates in the formation of Tartrolon A. wikipedia.org Conversely, when boron is present, it is incorporated into the molecular structure to form this compound. wikipedia.org This switch between producing Tartrolon A and B based on environmental boron levels demonstrates the metabolic flexibility of the producing organism. wikipedia.orgnih.gov Similarly, in Teredinibacter turnerae, the production of boronated tartrolons like tartrolon E is dependent on the presence of boron. pnas.orgnih.gov

| Factor | Condition | Primary Tartrolon Product | Producing Organism |

| Boron Availability | Supplemented with sodium tetraborate | This compound | Sorangium cellulosum |

| No boron supplementation | Tartrolon A | Sorangium cellulosum | |

| Fermentation Vessel | Glassware | This compound | Sorangium cellulosum |

| Steel | Tartrolon A | Sorangium cellulosum | |

| Marine Symbiosis | Presence of Boron (in seawater) | Tartrolon E (boronated) | Teredinibacter turnerae |

Biosynthetic Pathways of Tartrolon B

Elucidation of the Polyketide Synthase (PKS) Gene Cluster (trt cluster)

The genetic blueprint for Tartrolon B biosynthesis is encoded within a dedicated gene cluster, designated as the trt cluster. pnas.org In the producing bacterium Teredinibacter turnerae T7901, this cluster was identified as "region 2" among nine secondary metabolite gene clusters. pnas.orgnih.gov Experimental confirmation was achieved through gene disruption studies; specifically, when the KS1 domain of the trtD gene was inactivated, the production of tartrolons ceased, verifying the cluster's role. pnas.orgnih.gov The entire trt cluster spans approximately 50 kilobases (kb) and contains 20 open reading frames (ORFs) believed to be involved in the biosynthesis. pnas.orgnih.gov

Within the trt cluster, a set of ten genes, trtA through trtJ, have been identified as the core biosynthetic genes essential for producing the tartrolon structure. pnas.orgnih.gov These genes are organized in a single functional unit (operon), with the exception of trtA, trtB, and trtC at the beginning of the cluster. pnas.orgnih.gov A significant portion of this core region, over 42.5 kb, is composed of three exceptionally large genes: trtD, trtE, and trtF. pnas.orgnih.gov These three genes encode the multimodular trans-acyltransferase (trans-AT) type I polyketide synthases that are central to the assembly of the polyketide chain. pnas.orgnih.gov The remaining genes in the cluster are thought to be involved in functions such as regulation and transport. researchgate.net

Table 1: Core Biosynthetic Genes of the trt Cluster

| Gene | Encoded Protein/Function | Description |

|---|---|---|

| trtA-C | Accessory enzymes | Located at the 5' end of the cluster with a different orientation. pnas.orgnih.gov |

| trtD | Type I PKS | The first of the large PKS enzymes; contains multiple modules for polyketide chain extension. pnas.orgnih.gov |

| trtE | Type I PKS | The largest open reading frame in the cluster; a multi-modular PKS. pnas.orgnih.gov |

| trtF | Type I PKS | The third large PKS enzyme involved in the assembly line. pnas.orgnih.gov |

| trtG-J | Accessory enzymes | Other core genes likely involved in tailoring or modification steps. pnas.orgnih.gov |

**3.1.2. Analysis of Specific PKS Modules and Domains (e.g., KS, KR, DH, ACP)

The large PKS enzymes, TrtD, TrtE, and TrtF, are composed of repeating units called modules. pnas.orgnih.gov In total, the tartrolon assembly line comprises 11 modules in addition to a special loading module that initiates the process. pnas.orgnih.gov Each module contains several functional regions, or domains, that carry out specific catalytic steps in the extension of the polyketide chain. The minimal domains for a module include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). nih.gov However, in trans-AT PKS systems like the trt cluster, the AT domain is a separate, standalone enzyme that serves all modules. escholarship.org

The key domains identified in the trt PKS modules are:

KS (Ketosynthase): Catalyzes the carbon-carbon bond formation, extending the polyketide chain. pnas.orgresearchgate.net

KR (Ketoreductase): Reduces a keto group to a hydroxyl group. pnas.orgresearchgate.net

DH (Dehydratase): Eliminates a water molecule to form a double bond. pnas.orgresearchgate.net

ACP (Acyl Carrier Protein): Tethers the growing polyketide chain and transfers it between enzymatic domains. pnas.orgresearchgate.net

Phylogenetic analysis of the KS domains within the trt cluster has provided insights into their specific roles. nih.gov For instance, the TrtKS1 domain groups with other KS domains known to accept a D-lactate starter unit. pnas.org

Table 2: Key PKS Domains in Tartrolon Biosynthesis

| Domain | Abbreviation | Function |

|---|---|---|

| Ketosynthase | KS | Catalyzes Claisen condensation to elongate the polyketide chain. |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. |

| Dehydratase | DH | Dehydrates the β-hydroxyl group to form a double bond. |

| Acyl Carrier Protein | ACP | Carries the growing polyketide chain via a thioester linkage. |

**3.2. Proposed Biosynthetic Route and Precursor Incorporation

The assembly of this compound begins with specific starter units and is elongated through the sequential addition of extender units, followed by enzymatic modifications to create its unique chemical features. pnas.orgresearchgate.net

Feeding experiments using carbon-13 labeled precursors have demonstrated that the main carbon skeleton of this compound is derived from acetate (B1210297) units. researchgate.netresearchgate.net Specifically, the carbon atoms from C-1 to C-18 of the monomeric unit are built from the incorporation of acetate, which is a common building block in polyketide biosynthesis. researchgate.net

The biosynthesis of the tartrolon monomer is initiated by a three-carbon starter unit. pnas.orgresearchgate.net The identity of this starter unit can vary depending on the producing organism. In studies of Sorangium cellulosum, feeding experiments indicated that the C-19 to C-21 unit originates from glycerol (B35011). researchgate.netresearchgate.net In the same organism, the two methyl groups found at positions C-22 and C-23 are derived from the amino acid methionine. researchgate.netresearchgate.net

In contrast, analysis of the trt gene cluster in the shipworm symbiont Teredinibacter turnerae suggests that biosynthesis begins with the loading of a different three-carbon unit: D-lactate. pnas.orgresearchgate.net This is supported by the similarity of the TrtKS1 domain to other ketosynthases that are known to utilize D-lactate. pnas.org

A distinctive feature of the this compound structure is the conjugated diene system located between carbons 14 and 17. pnas.orgnih.gov The formation of this (E,Z)-1,3-diene is proposed to occur through a non-canonical "stuttering" mechanism. pnas.orgresearchgate.net This process is thought to involve the coordinated action of modules 2 and 3, specifically the domain combination KS2-KR-ACP from module 2 and KS3-DH-ACP from module 3. pnas.orgresearchgate.net Such stuttering mechanisms, where a module is used more than once or in a modified sequence, have been observed in the biosynthesis of other natural products containing conjugated dienes. pnas.org Following the formation of the diene, subsequent modules (6, 7, and 8) are responsible for creating the β-dihydroxy ketone portion of the molecule. pnas.org

Mechanistic Aspects of Biosynthetic Enzymes

The biosynthesis of this compound is orchestrated by a type I polyketide synthase (PKS) system. pnas.orgnih.gov This enzymatic assembly line is responsible for the stepwise construction of the polyketide backbone from simple precursor units. nih.gov

Role of Specific Ketosynthase Domains

Central to the PKS machinery are the ketosynthase (KS) domains, which catalyze the crucial carbon-carbon bond-forming reactions. nih.gov In the tartrolon biosynthetic gene cluster, denoted as trt, several KS domains have been identified, each with a specific role in the elongation of the growing polyketide chain. pnas.orgnih.gov

The biosynthesis is initiated with the loading of a D-lactate unit. pnas.orgresearchgate.net Subsequent elongation steps are mediated by different KS domains within the multidomain PKS enzymes, TrtD, TrtE, and TrtF. researchgate.net Phylogenetic analysis of the eleven KS domains found within the trt gene cluster reveals that they group according to their substrate specificity, a common feature of trans-AT PKS systems. nih.gov This evolutionary conservation allows for a retro-biosynthetic analysis, predicting the function of each KS domain in the assembly of the tartrolon molecule. nih.gov

Disruption of a specific KS domain, such as the KS1 domain of TrtD, has been shown to abolish the production of tartrolons, confirming the essential role of these domains in the biosynthetic pathway. pnas.orgnih.govresearchgate.net The KS domains work in concert with other enzymatic domains, including acyl carrier proteins (ACPs), ketoreductases (KRs), and dehydratases (DHs), to build the complex carbon skeleton of this compound. pnas.orgresearchgate.net

Stuttering Mechanisms in Unsaturated Motif Formation

A key structural feature of this compound is a conjugated diene moiety. pnas.org The formation of this unsaturated motif is proposed to occur through a "stuttering" mechanism. pnas.orgresearchgate.net This process involves the repeated action of a set of enzymatic domains, specifically the KS2-KR-ACP-KS3-DH-ACP domains of modules 2 and 3 in the PKS assembly line. pnas.org

This stuttering mechanism, where a module or a set of domains is used more than once to incorporate identical or similar extender units, has been observed in the biosynthesis of other natural products containing conjugated dienes. pnas.org In the case of this compound, this iterative process leads to the formation of the C14-C17 conjugated diene. pnas.orgresearchgate.net

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of this compound is a tightly regulated process, controlled at both the transcriptional and post-transcriptional levels to ensure its synthesis is coordinated with the physiological needs of the producing organism. pnas.org

The trt gene cluster, approximately 50 kb in length, contains not only the core biosynthetic genes (trtA–J) but also additional genes that are likely involved in regulation. pnas.orgresearchgate.net Upstream of the core genes, a gene (TERTU_2194) showing similarity to the LysR family of transcriptional regulators has been identified. pnas.orgresearchgate.net Downstream, another gene (TERTU_2212) resembles a putative Rho-independent transcription terminator. pnas.orgresearchgate.net These elements suggest a sophisticated system of transcriptional control governing the expression of the trt operon. pnas.org

Furthermore, reverse-transcription PCR experiments have confirmed that the trt genes are transcribed in vivo, indicating that the gene cluster is actively expressed by the symbiotic bacteria within their shipworm host. pnas.org This suggests that the production of tartrolon may be induced by specific environmental cues or developmental stages of the host-symbiont relationship.

While direct evidence for post-transcriptional regulation of this compound biosynthesis is still emerging, the presence of genes like TERTU_2193, a potential acyl carrier protein (ACP) phosphodiesterase, hints at such mechanisms. nih.gov ACP phosphodiesterases are involved in the turnover of the ACP prosthetic group, a crucial component of PKS machinery. nih.gov By controlling the availability of functional ACPs, the cell can modulate the rate of polyketide synthesis.

In other bacteria, such as Listeria monocytogenes, the expression of genes conferring resistance to this compound is controlled by a transcriptional repressor, TimR, which loses its repressing activity in the presence of this compound. plos.orgnih.gov This indicates that the producing organism itself must possess mechanisms to sense and respond to the presence of its own antibiotic, a process that is likely to involve intricate regulatory networks.

Synthetic Methodologies for Tartrolon B

Total Synthesis Approaches to the Macrocyclic Framework

The assembly of the 28-membered macrocyclic core of Tartrolon B has been a central focus of synthetic efforts. Researchers have explored convergent strategies to efficiently build the complex structure.

The first total synthesis of this compound employed a convergent approach, which involves the synthesis of key fragments that are later coupled and cyclized. acs.orgnih.gov Two distinct convergent strategies were initially explored. The first of these routes ultimately proved unsuccessful due to the inherent sensitivity of certain functional groups within the synthetic intermediates, which led to complications in later stages of the synthesis. acs.orgnih.gov This initial failure highlighted the chemical lability of the molecule and informed the design of a more robust second-generation approach.

The successful convergent strategy hinged on the careful orchestration of fragment coupling and a late-stage macrocyclization. This approach mitigated the issues of functional group sensitivity encountered in the first attempt and ultimately led to the successful total synthesis of this compound. acs.orgnih.gov

A pivotal step in the successful total synthesis was a highly stereoselective boron-mediated aldol (B89426) addition. acs.orgnih.gov This reaction was used to couple a bicyclic acetonide-protected ketone with a diene-aldehyde, establishing a key stereocenter in the molecule with good yield and diastereoselectivity. acs.orgacs.org The use of enolborinates was crucial for achieving the desired regioselectivity, preventing the elimination of a sensitive alkoxy group. acs.org Specifically, the reaction involved the enol borinate addition to 4-pentenal (B109682) using (-)-chlorodiisopinocampheylborane. nih.gov It was noted that the asymmetric induction in this case was primarily substrate-controlled rather than reagent-controlled. nih.gov This transformation was instrumental in setting the stereochemistry of a significant portion of the carbon backbone. High levels of 1,5-stereoinduction are often achievable in boron-mediated aldol reactions of β-oxygenated methyl ketones. researchgate.netresearchgate.net

The final step in assembling the macrocyclic framework of this compound was achieved through a Yamaguchi dimerization macrolactonization. acs.orgnih.gov This powerful macrolactonization method is well-suited for the formation of large rings from a seco-acid precursor. acs.orgfrontiersin.org In the synthesis of this compound, the seco-acid was treated under Yamaguchi conditions to furnish the 21-membered macrolide monomer, which then dimerized to form the final 28-membered ring of this compound. acs.org The reaction typically involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP) under high dilution to favor the intramolecular cyclization. santiago-lab.com

Fragment Synthesis and Innovative Methodologies

In addition to the total synthesis efforts, significant research has focused on the development of innovative methods for the synthesis of key fragments of this compound, particularly the challenging (E,Z)-1,3-diene motif.

An efficient and novel approach for the construction of the entire C1-C21 linear carbon skeleton of this compound utilizes a silicon-tethered ring-closing metathesis (RCM) strategy. nih.govacs.orgnih.gov This method involves a tandem RCM of a silaketal-tethered dienyne, which forms bicyclic siloxanes. nih.govacs.org The subsequent removal of the silicon tether reveals a dienediol skeleton with a stereodefined (E,Z)-1,3-diene motif. nih.gov This strategy proved effective in constructing the C11-C21 fragment containing the diene. nih.gov The silaketal was designed for group-selective ring-closure, with the catalyst initiating at the most accessible terminal alkene to form a 7-membered ring, followed by an 8-membered ring closure. nih.gov

The (E,Z)-1,3-diene moiety at C14-C17 is a prominent structural feature of this compound. nih.gov One of the initial methods for constructing this motif involved a multi-step sequence. This included an alkynyllithium addition to acrolein, followed by a Johnson-Claisen rearrangement to generate an (E)-ene-yne intermediate. nih.gov The desired (Z)-alkene geometry was then installed through a Z-selective Boland reduction of the 1,3-E-ene-yne. acs.orgnih.gov More conventional methods for creating such diene systems often rely on metal-mediated Sonogashira type alkyne-vinyl halide couplings followed by a Z-stereoselective reduction. nih.gov The development of the silicon-tethered RCM approach provided a more efficient alternative for the stereocontrolled synthesis of this crucial diene fragment. nih.gov

Chemical Derivatization and Boron Introduction

The synthesis of tartrolons is notably influenced by the availability of boron. The differentiation between Tartrolon A and this compound hinges on the absence or presence of a boron atom, respectively. wikipedia.org This section explores the chemical interconversion between these two analogues.

Chemical Interconversion between Tartrolon A and B

The interconversion between Tartrolon A and its boronated counterpart, this compound, is a chemically facile process, demonstrating the dynamic nature of boron complexation with the macrodiolide structure. acs.orgpnas.org Research has shown that Tartrolon A can be chemically converted to this compound through the introduction of a boron source. acs.org

This transformation is not only achievable through directed chemical synthesis but can also occur under remarkably mild conditions. For instance, the simple act of storing Tartrolon A in borosilicate glass containers is sufficient to facilitate the uptake of boron and form this compound. google.com This highlights the inherent affinity of the Tartrolon A structure for boron.

The deliberate chemical introduction of boron into Tartrolon A is a key step in synthetic methodologies aiming to produce this compound. This process is analogous to the conversion of Tartrolon D to Tartrolon E, which is readily accomplished by the addition of boric acid. pnas.orgpnas.org This suggests that a similar treatment of Tartrolon A with a suitable boron-containing reagent will yield this compound. The boron atom in this compound forms a tetrahedral complex with the oxygen atoms of the macrolide. acs.org

Conversely, the removal of the boron atom from the tartrolon structure is also possible. Drawing a parallel from the relationship between Tartrolon E and Tartrolon D, the boronated form can be converted back to its non-boronated counterpart through the addition of acid. google.com This indicates that the stability of the boron complex is pH-dependent.

The following table summarizes the key aspects of the chemical interconversion between Tartrolon A and this compound.

| Transformation | Reagent/Condition | Product | Citation |

| Tartrolon A to this compound | Borosilicate glass contact | This compound | google.com |

| Tartrolon A to this compound | Addition of a boron source (e.g., boric acid) | This compound | acs.orgpnas.orgpnas.org |

| This compound to Tartrolon A | Addition of acid | Tartrolon A | google.com |

It is noteworthy that the presence of the boron atom is not a prerequisite for the antibiotic activity observed in these compounds. Both Tartrolon A and this compound exhibit inhibitory effects against Gram-positive bacteria. acs.orgnih.gov

Structural Features and Their Academic Significance

Macrocyclic Architecture and C2-Symmetrical Dimericity

Tartrolon B possesses a distinctive 34-membered macrodiolide ring, a large cyclic ester structure. nih.gov A key feature of its architecture is its C2-symmetrical dimeric nature. This means the molecule is composed of two identical monomeric subunits that are joined together, creating a structure with a twofold axis of rotational symmetry. This inherent symmetry is a notable characteristic among several boron-containing macrodiolide antibiotics. core.ac.ukresearchgate.net The formation of this large ring is a result of a macrolactonization process, where the two subunits are linked through ester bonds. nih.gov

Boron Coordination Chemistry within the Macrodiolide Core

At the heart of this compound's structure lies a single boron atom, which is crucial for its three-dimensional conformation and likely its biological function. core.ac.uknih.gov The boron atom is tetrahedrally coordinated, forming a Böeseken complex. researchgate.net This coordination involves the formation of borate (B1201080) esters with four hydroxyl groups from the two identical polyketide chains that make up the macrodiolide. core.ac.ukresearchgate.net This boron-binding substructure, specifically involving carbons C1 and C7 of each half of the symmetric molecule, creates a stable, negatively charged tetrahedral center. core.ac.ukacs.org The presence and coordination of this boron atom are essential for maintaining the structural integrity of the macrodiolide core. core.ac.uk

Absolute Stereochemistry and Configurational Elucidation

The precise three-dimensional arrangement of atoms, or absolute stereochemistry, of this compound has been determined through rigorous analytical methods.

X-ray Crystallographic Analysis

The definitive absolute configuration of this compound was established through single-crystal X-ray analysis. researchgate.netrsc.org This powerful technique revealed the specific stereochemistry at multiple chiral centers within the molecule, confirming it as (2R,3R,4R,7S,8S,11S). researchgate.netresearchgate.net X-ray crystallography provided unambiguous proof of the spatial orientation of the various substituents on the macrocyclic ring, solidifying the understanding of its complex three-dimensional structure. researchgate.net

Chiral Derivatization and Spectroscopic Methods (e.g., Mosher's, Marfey's)

While X-ray crystallography is the gold standard, other chemical and spectroscopic methods are often employed to determine or confirm absolute stereochemistry, particularly when suitable crystals cannot be obtained. For structurally related compounds and often used in conjunction with other data for complex molecules like this compound, methods such as Mosher's ester analysis and Marfey's method are utilized. researchgate.netmolaid.com Marfey's method, for instance, involves derivatizing amino acids or other chiral fragments with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers that can be separated and analyzed by chromatography to determine the original stereochemistry. mdpi.comnih.govmdpi.com While direct application reports on this compound are less common, these techniques are standard for elucidating the stereochemistry of complex natural products. researchgate.net

Comparative Structural Analysis with Related Boron-Containing Natural Products

The structure of this compound is best understood in the context of other related boron-containing natural products.

Structural Similarities to Boromycin (B606316) and Aplasmomycin

This compound shares significant structural homology with boromycin and aplasmomycin, two other well-characterized boron-containing macrodiolide antibiotics. core.ac.ukacs.orgresearchgate.net All three compounds are polyketides and feature a large macrodiolide ring complexed with a central boron atom. core.ac.ukmdpi.com A critical shared feature is the identical substructure and configuration of the boron-binding site. nih.govresearchgate.net This conserved region underscores a common evolutionary origin and a similar mechanism for boron incorporation.

Despite these similarities, there are distinct differences. Aplasmomycin, like this compound, is a C2-symmetric dimer of two identical subunits. core.ac.uk In contrast, boromycin is an asymmetric macrodiolide. researchgate.net The biosynthesis of this compound is closely related to that of boromycin and aplasmomycin, though there are differences in the starter units used in their polyketide chain assembly. researchgate.net

| Feature | This compound | Boromycin | Aplasmomycin |

| Symmetry | C2-Symmetrical Dimer | Asymmetrical | C2-Symmetrical Dimer |

| Boron Coordination | Tetrahedral Böeseken complex | Tetrahedral Böeseken complex | Tetrahedral Böeseken complex |

| Boron-Binding Site | Identical to Boromycin and Aplasmomycin | Identical to this compound and Aplasmomycin | Identical to this compound and Boromycin |

| Source | Sorangium cellulosum (Myxobacterium) | Streptomyces antibioticus | Streptomyces griseus (Marine isolate) |

Relationship to Borophycin

This compound shares significant structural and biosynthetic commonalities with borophycin, another boron-containing macrodiolide. Both compounds are polyketides and feature an identical substructure and configuration at the boron-binding site. researchgate.net This shared C1-C7 fragment is a key characteristic of this class of boron-core antibiotics. nih.gov

While both this compound and borophycin are products of polyketide synthesis, their biosynthetic pathways diverge in the origin of their starter units. researchgate.net The biosynthesis of this compound is initiated with a three-carbon unit derived from glycerol (B35011). researchgate.net In contrast, the starter unit for borophycin biosynthesis has a different origin, indicating a more distant biosynthetic relationship compared to other related compounds like boromycin and aplasmomycin. researchgate.net Despite this difference, the striking similarity in their boron-binding regions underscores a conserved evolutionary strategy for boron incorporation in these natural products. researchgate.netcore.ac.uk

Analogues Including Tartrolon C, D, and E

Several analogues of this compound have been identified, most notably tartrolons C, D, and E. These compounds share the core macrodiolide structure but exhibit variations in their functional groups and the presence of a boron atom.

Tartrolon C , isolated from a Streptomyces species, is a boron-containing macrodiolide similar to this compound. researchgate.net Its structure was determined through spectroscopic data, revealing a close relationship to this compound. researchgate.net

Tartrolon D is the non-boronated counterpart to tartrolon E and was first identified from the marine actinomycete Streptomyces sp. nih.govresearchgate.net It is a macrodiolide that displays cytotoxic activity against human tumor cell lines. researchgate.net

Tartrolon E is the boronated form of tartrolon D, produced by the symbiotic bacterium Teredinibacter turnerae found in shipworm gills. pnas.orgresearchgate.net The conversion between tartrolon D and E is dependent on the presence of borate; tartrolon D can be converted to tartrolon E in a borate-containing medium, and this process is reversible with the addition of acid. google.com Tartrolon E has demonstrated significant antibacterial activity against various pathogenic bacteria. pnas.orgresearchgate.net

The discovery of these analogues highlights the modularity of the biosynthetic machinery responsible for their production and the influence of environmental factors, such as the availability of boron, on the final chemical structure.

Identification of Conserved Boron-Binding Regions and Proposed Pharmacophores

A defining feature of this compound and its related boron-containing macrodiolides, including boromycin, aplasmomycin, and borophycin, is the highly conserved boron-binding region. researchgate.netcore.ac.uknih.gov X-ray structure analysis has confirmed that these compounds share an identical substructure and configuration at the site where the boron atom is chelated. researchgate.net This boron-binding motif involves a Böeseken complex formed with diol moieties within the macrodiolide structure. nih.gov

The boron atom in these compounds plays a crucial structural role, inducing the folding of the polyol chain into a compact, three-dimensional structure. nih.gov This specific conformation is believed to be essential for their biological activity, which includes functioning as ionophores. nih.govnih.gov

Mechanisms of Action and Biological Interactions of Tartrolon B

Characterization of Ionophoric Activity

Tartrolon B functions as a potassium ionophore, a lipid-soluble molecule that binds to potassium ions and facilitates their transport across biological membranes. This activity is central to its biological effects, disrupting the crucial ionic equilibrium maintained by bacterial cells. Its structural similarity to boromycin (B606316), another boron-containing macrocyclic antibiotic, is noteworthy as boromycin is also a known potassium ionophore.

The primary ionophoric action of this compound involves the facilitated translocation of potassium ions (K+) across the bacterial cell membrane, leading to a net efflux of these ions from the cytoplasm. This process disrupts the electrochemical gradient essential for various cellular functions. The sensitivity of bacteria to this compound is notably suppressed by high external potassium concentrations, a key piece of evidence supporting its role as a potassium ionophore. In experiments with Listeria monocytogenes, the addition of 250 mM potassium chloride to the growth medium resulted in a 32-fold increase in the minimum inhibitory concentration (MIC) of this compound. This demonstrates that an elevated external potassium concentration can counteract the efflux of intracellular potassium, thereby mitigating the toxic effects of the antibiotic.

The efflux of potassium ions induced by this compound has profound consequences on the intracellular ionic environment, disrupting the delicate homeostasis of pH, turgor pressure, and membrane potential. High intracellular potassium concentrations are critical for maintaining cytosolic pH, turgor, and the electrical potential across the membrane. The leakage of potassium ions collapses this vital gradient, leading to a cascade of detrimental effects. The disruption of the potassium ion gradient can lead to acidification of the cytoplasm as the cell attempts to compensate for the charge imbalance by taking up protons. This alteration in intracellular pH can adversely affect the function of numerous enzymes and cellular processes that are pH-sensitive. Furthermore, the loss of intracellular potassium, a major osmolyte, can lead to a decrease in turgor pressure, compromising the structural integrity of the bacterial cell.

This compound's ionophoric activity leads to the dissipation of the bacterial membrane potential. This depolarization occurs without the formation of physical pores in the membrane. Instead of creating a channel for ions to flow through, this compound acts as a mobile carrier, binding to potassium ions on the inner side of the membrane, traversing the lipid bilayer, and releasing the ions on the exterior. This continuous cycle of ion transport effectively short-circuits the membrane's electrical potential. This mechanism distinguishes this compound from pore-forming antibiotics that create discrete channels in the cell membrane.

Antimicrobial Spectrum and Selectivity Profiles

This compound exhibits a selective spectrum of antimicrobial activity, demonstrating potent inhibition of Gram-positive bacteria while being largely ineffective against Gram-negative bacteria.

This compound is active against a range of Gram-positive bacteria. Its efficacy is demonstrated by the low minimum inhibitory concentrations (MICs) observed for various species. For instance, the MIC of this compound against Bacillus subtilis has been reported to be as low as 1 µg/mL. Studies on different species within the Listeria genus have also shown susceptibility to this compound.

| Bacterial Species | Reported MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 1.0 |

| Listeria monocytogenes | 1.3 ± 0.6 |

| Listeria innocua | 6.6 ± 2.3 |

| Listeria ivanovii | 0.7 ± 0.3 |

| Listeria seeligeri | 1.3 ± 0.6 |

In stark contrast to its potent activity against Gram-positive organisms, this compound shows a lack of significant activity against Gram-negative bacteria. For example, no inhibition of Escherichia coli was detected at concentrations greater than 32 µg/mL. This insensitivity is primarily attributed to the presence of the outer membrane in Gram-negative bacteria. This additional membrane acts as a formidable permeability barrier, preventing this compound from reaching its target, the cytoplasmic membrane. The lipopolysaccharide (LPS) layer of the outer membrane is particularly effective at blocking the entry of hydrophobic molecules like this compound.

Effects on Specific Bacterial Pathogens (e.g., Listeria monocytogenes, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus)

This compound, a macrodiolide antibiotic containing a boron atom, demonstrates selective activity primarily against Gram-positive bacteria, while Gram-negative bacteria are generally found to be insensitive. nih.govnih.gov Its mode of action involves acting as a potassium ionophore, which disrupts the bacterial cell membrane's integrity by causing potassium leakage. nih.govnih.govplos.org This leakage adversely affects the intracellular pH, turgor pressure, and membrane potential, ultimately inhibiting bacterial growth. nih.gov

Research has specifically documented the effects of this compound and related compounds on several key bacterial pathogens:

Listeria monocytogenes : This Gram-positive foodborne pathogen is susceptible to this compound. nih.govrki.de The compound's ionophoric activity is a key mechanism of its action against this bacterium. nih.gov

Bacillus subtilis : As a representative Gram-positive soil bacterium, B. subtilis is inhibited by this compound and its derivatives. nih.gov In fact, transplantation of the timAB resistance genes from L. monocytogenes is sufficient to confer this compound resistance to B. subtilis. nih.govrki.de

Pseudomonas aeruginosa : This Gram-negative pathogen is generally not sensitive to this compound. nih.gov However, a related compound, Tartrolon E, has shown significant antibacterial activity against P. aeruginosa. nih.gov

Staphylococcus aureus : this compound is active against this Gram-positive bacterium, where it has been shown to block the biosynthesis of DNA, RNA, and proteins. rki.de A related compound, Tartrolon E, has also demonstrated activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Bacterial Pathogen | Gram Stain | Susceptibility to this compound / Related Compounds | Observed Effects |

|---|---|---|---|

| Listeria monocytogenes | Positive | Susceptible | Inhibition of growth via potassium ionophore activity. nih.govnih.gov |

| Bacillus subtilis | Positive | Susceptible | Growth inhibition; used as a model to test resistance gene function. nih.govnih.gov |

| Pseudomonas aeruginosa | Negative | Generally Insensitive | A related compound, Tartrolon E, shows activity. nih.gov |

| Staphylococcus aureus | Positive | Susceptible | Inhibition of DNA, RNA, and protein biosynthesis. rki.de Tartrolon E is active against MRSA. nih.gov |

Microbial Resistance Mechanisms to this compound

Bacteria, particularly Listeria monocytogenes, have evolved sophisticated mechanisms to counteract the antimicrobial effects of this compound. These resistance strategies primarily involve the active removal of the antibiotic from the cell and complex regulatory pathways that control the expression of resistance-conferring genes.

ATP-Binding Cassette (ABC) Transporter-Mediated Efflux

A primary mechanism of resistance to this compound in L. monocytogenes is mediated by an ATP-Binding Cassette (ABC)-type drug transporter. plos.orgnih.gov These transporters are membrane-bound proteins that utilize the energy from ATP hydrolysis to actively extrude a wide variety of substrates, including antibiotics, from the cell's cytoplasm. oaepublish.comfrontiersin.org This efflux mechanism effectively reduces the intracellular concentration of the antimicrobial compound, preventing it from reaching its target and exerting its toxic effects. frontiersin.org

In L. monocytogenes, the specific ABC transporter responsible for resistance to this compound is named TimAB. nih.govrki.de The timAB genes, which are part of the timABR operon, encode the two essential components of this transporter: TimA, the ATPase component that provides the energy for transport, and TimB, the permease or transmembrane component that forms the channel through which the antibiotic is expelled. nih.govrki.de The functionality of the TimAB transporter is directly responsible for conferring resistance to this compound. nih.gov Deletion of the timAB genes renders the bacteria highly susceptible to the antibiotic. plos.org

The expression of the TimAB efflux pump is tightly controlled at the transcriptional level by a repressor protein, TimR, which is also encoded within the timABR operon. nih.govplos.org In the absence of this compound, the TimR repressor binds to the promoter region of the operon, physically blocking transcription and thus preventing the synthesis of the TimAB transporter. nih.govrki.de

When this compound enters the cell, it acts as an inducer by directly binding to the TimR protein. plos.orgplos.org This binding event causes a conformational change in TimR, leading to its dissociation from the DNA. nih.gov With the repressor removed, transcription of the timAB genes can proceed, leading to the production of the TimAB efflux pump, which then expels this compound from the cell, ensuring the bacterium's survival. nih.govrki.de This regulatory system allows L. monocytogenes to produce the resistance machinery only when the specific threat (this compound) is present, conserving cellular energy. nih.gov

Involvement of the Clp Proteasome System in Resistance Phenotypes

Beyond the primary TimAB-mediated efflux, a secondary and more complex resistance mechanism in L. monocytogenes involves the Clp (Caseinolytic protease) proteasome system. nih.govnih.gov This system is generally involved in cellular housekeeping, such as the degradation of misfolded or damaged proteins. However, mutations within this system can lead to a state of "hyper-resistance" to this compound. nih.govplos.org This hyper-resistance phenotype is still dependent on a functional TimAB transporter, indicating an intricate interplay between these two pathways. nih.govplos.org

The central proteolytic component of this system is the ClpP2 protease. nih.gov Research has revealed that mutations which inactivate the clpP2 gene result in a significant increase in this compound resistance. nih.govplos.org Specific mutations, such as E9K and T90I, or the complete deletion of the clpP2 gene, confer this hyper-resistance phenotype. nih.govresearchgate.net This effect is not due to an increase in the production or a decrease in the degradation of the TimAB transporter components. nih.govplos.org Instead, the inactivation of ClpP2 leads to the accumulation of other proteins that are normally degraded by the Clp proteasome. One such protein is the transcription factor SpxA1, which, when it accumulates, contributes to the hyper-resistance state. nih.govplos.orgnih.gov The ClpCP2 and ClpXP2 proteasomes, which are formed by ClpP2 associating with different Clp ATPases (ClpC and ClpX), jointly contribute to this resistance phenotype. nih.govnih.gov

| L. monocytogenes Strain | Relevant Genotype | This compound MIC (µg/ml) | Phenotype |

|---|---|---|---|

| Wild Type (EGD-e) | clpP2+ | ~1.0 | Baseline Susceptibility |

| Mutant (LMTE38) | clpP2 E9K | >8.0 | Hyper-resistant |

| Mutant (LMTE74) | clpP2 T90I | >8.0 | Hyper-resistant |

| Deletion Mutant (LMTE80) | ΔclpP2 | >8.0 | Hyper-resistant |

| Deletion Mutant (LMTE95) | ΔclpP2 ΔtimAB | <0.125 | Susceptible (Resistance is TimAB-dependent) |

Data adapted from studies on L. monocytogenes resistance mechanisms. plos.orgresearchgate.net

Contribution of ClpCP2 and ClpXP2 Proteasomes

In Listeria monocytogenes, resistance to this compound is not solely dependent on efflux pumps. A secondary and crucial layer of defense involves the proteolytic activity of the ClpP2 proteasome system. nih.gov Suppressor mutations leading to hyper-resistance against this compound have been identified in the clpP2 gene, which encodes the primary proteolytic component of housekeeping Clp proteases. nih.gov

Further genetic analysis has shown that two specific proteasome complexes, ClpCP2 and ClpXP2, work in concert to promote this hyper-resistance. nih.gov Their role is not direct but is mediated through the control of a key transcriptional regulator. These proteasomes are responsible for the degradation of the SpxA1 transcription factor, thereby modulating the expression of genes critical for surviving this compound exposure. nih.gov This proteolytic regulation is a pivotal control point in the bacterial stress response to this natural antibiotic.

Regulatory Roles of SpxA1 and YjbH in Resistance Pathways

The core of the intrinsic resistance mechanism to this compound revolves around the redox-responsive transcription factor SpxA1 and its associated adaptor protein, YjbH. nih.govnih.gov YjbH functions as a protease adaptor, specifically targeting SpxA1 for degradation by the ClpXP2 proteasome. nih.gov

Genetic inactivation of yjbH results in an accumulation of SpxA1, leading to a notable increase in this compound resistance. nih.gov This demonstrates that YjbH is a negative regulator of this resistance pathway. The stabilized SpxA1, in turn, actively promotes the transcription of downstream defense systems. A primary target of SpxA1 is the cydABCD operon, which encodes the subunits of the cytochrome bd oxidase. nih.govnih.gov This regulatory link is critical, as the function of this specific cytochrome oxidase is essential for counteracting the effects of this compound. nih.gov

| Gene/Protein | Function in this compound Resistance | Effect of Inactivation/Deletion |

| ClpP2 | Proteolytic component of proteasomes that degrade SpxA1. | Inactivation leads to hyper-resistance to this compound. nih.gov |

| SpxA1 | Transcription factor that activates expression of the cydABCD operon. nih.gov | Accumulation (due to yjbH or clpP2 mutation) increases resistance. nih.gov |

| YjbH | Protease adaptor that targets SpxA1 for degradation by ClpXP2. nih.gov | Inactivation increases this compound resistance two-fold. nih.gov |

Interplay with Cytochrome Oxidase Systems and Proton Motive Force

This compound functions as a potassium ionophore, which dissipates the bacterial cell's membrane potential. nih.gov It is also presumed to act as a coupled protonophore, transporting H+ ions into the cell, thereby disrupting both the electrical and chemical components of the proton motive force (PMF). nih.govresearchgate.net This disruption is a primary mechanism of its antimicrobial action.

Bacteria, in response, leverage their respiratory chain components to counteract this effect. Transposon sequencing (Tn-Seq) experiments have revealed that a functional cytochrome oxidase system is indispensable for this compound resistance. nih.gov Specifically, the cytochrome bd oxidase, encoded by the SpxA1-regulated cydABCD operon, is crucial. nih.govnih.gov A deletion mutant of cydAB shows a fivefold reduction in this compound resistance. nih.gov

Two models have been proposed to explain the specific importance of cytochrome bd:

PMF Counteraction : The primary role of cytochrome bd is to counteract the dissipation of the PMF caused by this compound, helping the cell to maintain energy production and essential transport functions. researchgate.net

Cytochrome aa₃ Inhibition : An alternative model suggests that this compound may directly or indirectly inhibit the function of the other major terminal oxidase, cytochrome aa₃ (encoded by qoxABCD). nih.govresearchgate.net This would leave cytochrome bd as the sole functional quinol oxidase capable of maintaining the PMF in the presence of the compound. nih.gov

Link to Shikimate and Menaquinone Biosynthesis

The functionality of the cytochrome oxidase system is intrinsically linked to other core metabolic pathways. Tn-Seq analysis has demonstrated that mutants with insertions in genes of the shikimate and menaquinone biosynthesis pathways are significantly depleted during exposure to this compound, indicating high sensitivity. nih.gov

The connection is direct and essential:

The shikimate pathway is responsible for producing chorismate, a precursor for menaquinone biosynthesis. nih.gov

Menaquinones (also known as Vitamin K2) are vital lipid-soluble electron carriers that shuttle electrons from NADH dehydrogenase to the terminal cytochrome oxidases within the respiratory chain. nih.gov

Therefore, any disruption in the shikimate or menaquinone synthesis pathways cripples the respiratory chain, preventing the cytochrome oxidases from functioning effectively. nih.gov This renders the cell unable to counteract the PMF dissipation caused by this compound, resulting in heightened sensitivity to the compound. nih.gov

Heme Biosynthesis Genes and Cytochrome Assembly

Similarly to the precursor pathways, the structural components of the cytochromes themselves are critical for resistance. The Tn-Seq data also revealed a significant depletion of mutants with defects in heme biosynthesis and genes required for the proper assembly of cytochrome oxidases . nih.gov

Cytochrome oxidases are hemoproteins, meaning they require heme as a prosthetic group to function in electron transport and oxygen reduction. nih.gov A functional heme biosynthesis pathway is therefore a prerequisite for producing active cytochrome enzymes. Consequently, bacteria with mutations in heme synthesis genes cannot produce the necessary cytochromes to resist this compound's effects. nih.gov The data underscores that a fully assembled and functional respiratory chain is a cornerstone of the intrinsic defense mechanism against this compound. nih.gov

| Metabolic Pathway | Role in this compound Resistance | Consequence of Disruption |

| Shikimate Pathway | Produces precursors for menaquinone biosynthesis. nih.gov | Impairs respiratory chain, leading to high sensitivity. nih.gov |

| Menaquinone Biosynthesis | Synthesizes menaquinones, which are essential electron carriers for cytochrome oxidases. nih.gov | Renders cytochrome oxidases non-functional, leading to high sensitivity. nih.gov |

| Heme Biosynthesis | Synthesizes heme, the required prosthetic group for cytochrome oxidases. nih.gov | Prevents formation of active cytochromes, leading to high sensitivity. nih.gov |

Broader Ecological Implications of Tartrolon Production

Role in Microbial Competition within Environmental Niches

This compound is a secondary metabolite produced by various environmental microorganisms, including the soil-dwelling myxobacterium Sorangium cellulosum and the symbiotic bacteria Teredinibacter turnerae found in shipworm gills. semanticscholar.orgresearchgate.net Its potent antibacterial activity, particularly against Gram-positive bacteria like Listeria monocytogenes, strongly suggests a primary ecological role in microbial competition. semanticscholar.orgnih.gov

In the dense microbial communities of soil and marine environments, the production of antimicrobial compounds is a key strategy for securing resources and occupying a niche. frontierspecialtychemicals.com By inhibiting the growth of competitors, organisms that produce this compound can gain a significant advantage. semanticscholar.org The existence of a highly specific detoxification system (timABR operon) in L. monocytogenes is evidence of the selective pressure exerted by tartrolons in its natural habitat. nih.gov This intricate arms race, involving the production of antibiotics and the evolution of specific resistance mechanisms, shapes the structure and dynamics of microbial populations within their environmental niches.

Contribution to Symbiotic Interactions (e.g., Shipworm-Bacterium Symbiosis)

This compound is a secondary metabolite produced by symbiotic bacteria that plays a significant role in the complex relationship between shipworms (family Teredinidae) and their microbial partners. nih.gov Shipworms are marine bivalve mollusks known for boring into and consuming wood. nih.govnih.gov They host intracellular endosymbionts, primarily Gammaproteobacteria of the genus Teredinibacter, within specialized gill cells called bacteriocytes. nih.govchemrxiv.orgpnas.org These bacteria are crucial for the shipworm's survival, contributing to the digestion of cellulose and nitrogen fixation. nih.govpnas.orgmdpi.com The production of bioactive compounds like tartrolons by these symbionts is believed to be a key element in maintaining this symbiotic relationship. nih.govchemrxiv.org

Teredinibacter turnerae, a well-studied shipworm symbiont, has been identified as a producer of tartrolons. nih.govpnas.orgasm.org The genome of T. turnerae devotes a significant portion (around 7%) to secondary metabolism, indicating the importance of these compounds in the bacterium's life cycle and its interaction with the host. mdpi.com Research has confirmed the presence of tartrolons and the expression of their biosynthetic genes within the shipworm, suggesting they serve a specific function in the symbiotic state. nih.govpnas.org

The contribution of tartrolons to the shipworm-bacterium symbiosis is multifaceted, with researchers proposing several key functions based on the compound's antibacterial properties.

Key Research Findings on the Symbiotic Role of Tartrolons:

| Proposed Function | Description | Supporting Evidence |

| Maintaining a Monoculture for Digestion | Tartrolons produced by symbionts in the gills may be transported to the shipworm's cecum, the organ where wood digestion occurs. researchgate.netasm.org Their antibacterial properties could suppress the growth of other microorganisms in the cecum, which is observed to have very few bacteria. nih.govresearchgate.net This would prevent competing microbes from consuming the glucose released from cellulose breakdown, allowing the shipworm host to absorb the nutrients efficiently. researchgate.net | |

| Structuring the Symbiont Community | Tartrolons exhibit selective antibacterial activity, inhibiting some shipworm symbiont strains and various pathogenic bacteria while not affecting others. nih.govresearchgate.net This suggests a role in managing the microbial community within the host's gills, potentially favoring the persistence of beneficial symbiont populations within the bacteriocytes. researchgate.net | |

| Host Protection | The production of potent antiparasitic and antibacterial compounds by the symbionts likely protects the shipworm host from environmental threats and pathogens. nih.govchemrxiv.org For instance, Tartrolon E, a related compound, shows potent activity against apicomplexan parasites, which could defend the mollusk against pathogens like gregarines. chemrxiv.orgasm.org |

Bioassay-guided fractionation of extracts from T. turnerae led to the isolation of tartrolon polyketides with demonstrated antibacterial properties. nih.govpnas.org The gene cluster responsible for tartrolon biosynthesis, designated as trt, has been identified and characterized. nih.gov Disruption of a key gene within this cluster resulted in the absence of tartrolon production, confirming its role in synthesizing these compounds. nih.gov Furthermore, the detection of trt gene transcripts and the tartrolon compounds themselves within the shipworm provides strong evidence for their in vivo production and functional importance in the symbiosis. nih.govpnas.org

The symbiotic production of tartrolons is an example of a chemical-based defensive symbiosis, where a host benefits from the secondary metabolites produced by its microbial partners. nih.gov This strategy is crucial for the shipworm, allowing it to thrive on a nutrient-poor wood diet by leveraging the metabolic capabilities of its bacterial symbionts. nih.govchemrxiv.org

Analytical Methodologies in Tartrolon B Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the intricate molecular architecture of Tartrolon B.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound and its analogs. Both ¹H and ¹³C NMR have been utilized to confirm the identity of these compounds. asm.org Detailed 1D and 2D NMR analyses were instrumental in establishing the structure of the related compound, Tartrolon D. researchgate.net Furthermore, feeding experiments with ¹³C-labeled precursors, followed by NMR analysis, have shed light on the biosynthetic pathway of this compound. researchgate.net This analysis revealed that the carbon backbone (C-1 to C-18) is derived from acetate (B1210297) units, the two methyl groups at C-22 and C-23 originate from methionine, and a three-carbon starter unit (C-19 to C-21) comes from glycerol (B35011). researchgate.net The absolute configuration of this compound was ultimately established through X-ray structure analysis. researchgate.net Supporting information, including ¹H and ¹³C NMR spectra for this compound, is often provided in research publications to validate the synthesized or isolated compound. acs.orgacs.org

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) are critical for determining the elemental composition and for the fragmentation analysis of this compound and its derivatives. HR-MS provides highly accurate mass measurements, which allows for the determination of the molecular formula. For instance, the identity of Tartrolon E was confirmed using high-resolution mass spectrometry electrospray ionization (HRMS-ESI). asm.org

Researchers have used HR-MS and MS/MS to compare the wild-type and mutant strains of the producing organism, Teredinibacter turnerae, confirming the absence of tartrolons in the mutant and thereby identifying the gene cluster responsible for its biosynthesis. pnas.org Specifically, the high-resolution signal corresponding to a boronated tartrolon derivative was present in the wild-type but absent in the mutant, with differing MS/MS fragmentation patterns confirming this finding. pnas.org These techniques are also used to detect the presence of tartrolons in crude extracts and within the host organism, the shipworm. pnas.org The structure of the related Tartrolon D was also established using a combination of spectroscopic techniques including HRMS. researchgate.net

Table 1: Application of Mass Spectrometry in Tartrolon Research

| Analytical Technique | Application in Tartrolon Research | Reference |

| HR-MS | Determination of elemental composition and molecular formula of tartrolons. | asm.orgresearchgate.net |

| MS/MS | Fragmentation analysis to confirm the structure and identify biosynthetic gene clusters by comparing wild-type and mutant strains. | pnas.org |

| LC-MS | Used in the analysis of this compound and to reveal the stereochemistry of related compounds. | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, providing information about its chromophores. While detailed UV-Vis data for this compound itself is not extensively reported in the provided context, the technique has been used to characterize related compounds and their interactions. For example, the structure of Tartrolon D was elucidated in part through UV spectroscopy. researchgate.net

In a broader context of related natural products from Teredinibacter turnerae, UV-Vis spectroscopy has been used to study the metal-binding properties of compounds like teredinibactin A. Changes in the UV-Vis absorption spectrum upon incubation with various metal ions, such as iron, copper, and molybdenum, indicate complex formation. researchgate.net This highlights the utility of UV-Vis spectroscopy in understanding the chemical properties and potential biological roles of these complex natural products.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and analysis of this compound and its analogs. Reversed-phase HPLC, in particular, is a powerful tool for separating complex mixtures of proteins and peptides and has been applied to the purification of tartrolons. biorxiv.orghplc.eu For instance, HPLC coupled with mass spectrometry (HPLC-MS) has been used to analyze and confirm the configuration of tartrolon derivatives. researchgate.net The total synthesis of this compound also utilized HPLC for the separation of diastereomers, yielding analytically pure forms of the compound. amazonaws.com

Bioactivity-guided fractionation is a powerful strategy used to isolate novel bioactive compounds, including tartrolons, from natural sources. This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

This strategy was successfully employed to isolate Tartrolon D and its boronated derivative, Tartrolon E, from the culture of Teredinibacter turnerae. pnas.orgresearchgate.net The process began by observing the antibacterial activity of the crude extract against Bacillus subtilis. pnas.org The extract was then fractionated, and the fractions were tested for their ability to inhibit the growth of the test organism. This led to the purification of the active tartrolon compounds. pnas.orgresearchgate.net Similarly, bioassay-guided fractionation of T. turnerae culture supernatant, using activity against the parasite Toxoplasma gondii, led to the identification of Tartrolon E as the active anti-parasitic agent. plos.org

Advanced Approaches for Detection and Quantification

In the study of the chemical compound this compound, particularly concerning its interactions with biological systems, researchers employ sophisticated analytical methodologies to detect its effects and quantify cellular responses. These advanced techniques provide deep insights into the genetic and regulatory networks that govern resistance and response mechanisms to this natural product.

Transposon Sequencing (Tn-Seq) for Genetic Determinants of Resistance

Transposon sequencing (Tn-Seq) has proven to be a powerful high-throughput technique for identifying the genetic factors that contribute to this compound resistance in bacteria such as Listeria monocytogenes. researchgate.netresearchgate.net This methodology involves creating a large library of mutants, each with a single transposon insertion at a random location in its genome. This library is then exposed to a sub-inhibitory concentration of this compound. By comparing the frequency of each mutant before and after the challenge, researchers can identify genes that are essential for survival in the presence of the compound. Mutants with insertions in genes required for resistance will be depleted from the population. nih.gov

A key study utilized a transposon insertion library in L. monocytogenes strain EGD-e, which was challenged with 0.25 µg/ml of this compound. nih.gov The subsequent sequencing and analysis revealed a distinct pattern of depleted mutants, thereby pinpointing the genetic determinants of this compound sensitivity. researchgate.net

Key Research Findings from Tn-Seq:

Validation of the Approach: The most significantly depleted mutants were those with transposon insertions in the timA and timB genes. nih.gov These genes encode an ABC transporter known to confer resistance to this compound, thus validating the effectiveness of the Tn-Seq screen. researchgate.net

Identification of Core Pathways: The screen uncovered that the functionality of the respiratory chain is of particular importance for resistance to this compound. nih.gov This was evidenced by the depletion of mutants in several key metabolic pathways:

Shikimate Pathway: Genes such as aroA, aroB, aroE, aroC, and aroF were identified as crucial. plos.org

Menaquinone Biosynthesis: The majority of genes in the men operon (menD, menH, menC, menE, menB) were found to be essential. plos.org

Heme Biosynthesis: Several genes involved in the synthesis of heme were also identified as important for resistance. researchgate.net

Cytochrome Oxidase Assembly: Genes encoding subunits of the two cytochrome oxidases (cyd and qox) and those required for their assembly were significantly depleted. plos.org

Regulatory Factors: The study also implicated the transcription factor SpxA1 as a key player in the resistance mechanism. researchgate.netresearchgate.net SpxA1 is known to regulate the expression of genes encoding cytochrome oxidase subunits, linking it to the observed importance of the respiratory chain. nih.gov

Table 1: Depleted Transposon Mutants in L. monocytogenes Exposed to this compound (Tn-Seq Results)

| Gene/Pathway | Function | Significance in this compound Resistance |

|---|---|---|

| timA, timB | ABC Transporter Subunits | Directly involved in exporting this compound. nih.gov |

| aro genes | Shikimate Pathway | Essential for the biosynthesis of aromatic compounds, precursors for menaquinone. plos.org |

| men genes | Menaquinone Biosynthesis | Critical for the electron transport chain and respiration. researchgate.net |

| cta genes | Heme Biosynthesis | Heme is a necessary cofactor for cytochromes. plos.org |

| cyd, qox genes | Cytochrome Oxidase Subunits & Assembly | Terminal oxidases of the respiratory chain, crucial for maintaining membrane potential. plos.org |

Reporter Gene Fusions (e.g., lacZ) for Promoter Activity Monitoring

Reporter gene fusions are a fundamental tool for studying gene expression and regulation. In the context of this compound research, they have been instrumental in identifying which genes are transcriptionally activated in response to the compound. wikipedia.org This technique involves fusing the promoter region of a gene of interest to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. wikipedia.orgbiorxiv.org The activity of this enzyme can be easily measured and serves as a proxy for the activity of the promoter it is fused to. biorxiv.org

To uncover the mechanisms of this compound sensing and detoxification in L. monocytogenes, researchers created a collection of strains, each containing a fusion of a promoter from a putative ABC-type drug transporter to the lacZ reporter gene. biorxiv.orgnih.gov This library of reporter strains was then screened against a library of natural compounds to identify specific inducers. researchgate.net

Key Research Findings from Reporter Gene Fusion Assays:

Discovery of a Specific Inducer: The screening process revealed that this compound specifically induces the expression of the timABR operon. biorxiv.orgnih.gov This operon encodes the TimAB exporter and TimR, a transcriptional repressor. biorxiv.org

Mechanism of Induction: Further investigation showed that the timABR operon is autoregulated by the TimR repressor. biorxiv.org In the absence of this compound, TimR binds to the promoter of the operon (PtimABR), preventing transcription. nih.gov However, in the presence of this compound, the repressing activity of TimR is lost. biorxiv.orgresearchgate.net This suggests that this compound directly or indirectly interacts with TimR, leading to the derepression and subsequent expression of the TimAB transporter, which then expels the compound from the cell. plos.org

Quantification of Promoter Activity: The use of β-galactosidase assays allowed for the quantification of promoter activity. While baseline activities for various ABC transporter promoters were established, the promoter for the timABR operon showed significant induction specifically in the presence of this compound. biorxiv.org

Table 2: Induction of the timABR Promoter by this compound

| Reporter Fusion | Condition | Promoter Activity | Outcome |

|---|---|---|---|

| P*timABR-lacZ | No this compound | Low | The TimR repressor is active, repressing transcription. biorxiv.org |

Future Directions and Emerging Research Perspectives

Comprehensive Elucidation of Remaining Biosynthetic Intermediates and Enzymes

While the polyketide origin of the Tartrolon B backbone is established, a complete picture of its biosynthesis remains to be painted. The gene cluster responsible for its synthesis has been identified in the myxobacterium Sorangium cellulosum and the shipworm symbiont Teredinibacter turnerae. pnas.orgplos.org Initial studies have implicated a type I polyketide synthase (PKS) system in the assembly of the carbon skeleton. pnas.orgresearchgate.net Feeding experiments with 13C-labeled precursors have confirmed that acetate (B1210297) units form the bulk of the structure, with methionine contributing the methyl groups and a three-carbon unit derived from glycerol (B35011) acting as the starter. researchgate.net

However, the precise sequence of enzymatic reactions, including the specific roles of tailoring enzymes responsible for hydroxylation and cyclization, requires further detailed investigation. Future research will likely focus on the heterologous expression and characterization of individual enzymes within the trt gene cluster to decipher their specific functions. pnas.org This will involve isolating and structurally characterizing the remaining biosynthetic intermediates to provide a step-by-step map of the pathway. Understanding the intricate enzymatic machinery will not only satisfy scientific curiosity but also pave the way for biosynthetic engineering to produce novel Tartrolon analogs with potentially enhanced properties.

In-Depth Structure-Activity Relationship Studies for Ionophoric Function

This compound's primary mode of action is its function as a potassium ionophore, disrupting the potassium ion gradient across cell membranes. researchgate.netnih.gov This activity is central to its antibacterial effects against Gram-positive bacteria. nih.govjacsdirectory.com The macrodiolide structure, with its central boron atom complexed to four hydroxyl groups, creates a lipophilic cage that selectively binds and transports potassium ions. researchgate.netnih.gov

Future structure-activity relationship (SAR) studies will be crucial to fully understand the molecular determinants of this ionophoric activity. Researchers will likely synthesize and test a variety of this compound analogs with systematic modifications to the macrocycle size, the nature and position of substituents, and the stereochemistry of its chiral centers. researchgate.net The goal is to identify the key structural features essential for potent and selective potassium transport. Computational modeling and biophysical techniques will complement these synthetic efforts, providing insights into how structural changes affect the binding affinity for potassium ions and the kinetics of ion transport across lipid bilayers. These in-depth SAR studies could lead to the design of more potent and selective ionophores with potential therapeutic applications beyond their antimicrobial effects.

Discovery and Characterization of Novel Molecular Targets Beyond Ion Transport

While the ionophoric activity of this compound is well-documented, the possibility of other molecular targets remains an exciting area of exploration. Recent studies have shown that this compound can activate the NLRP3 inflammasome, a key component of the innate immune system, likely as a consequence of its potassium ionophore activity. researchgate.netacs.org However, it is plausible that this complex molecule interacts with other cellular components to elicit its full range of biological effects.

Future research will employ advanced chemical biology and proteomic approaches to identify novel binding partners for this compound. Techniques such as drug affinity responsive target stability (DARTS) have already shown promise in identifying potential targets for related compounds. wsu.edu By using biotinylated or otherwise tagged versions of this compound as molecular probes, researchers can pull down interacting proteins from cell lysates and identify them using mass spectrometry. The discovery of new molecular targets could reveal previously unknown mechanisms of action and open up new therapeutic avenues for this compound and its derivatives.

Advanced Investigations into the Full Spectrum of Microbial Resistance Mechanisms

The emergence of microbial resistance is a significant challenge for all antibiotics. In the case of this compound, Listeria monocytogenes has been shown to develop resistance through the action of an ATP-binding cassette (ABC) transporter, TimAB, which actively pumps the drug out of the cell. researchgate.netuni-halle.de The expression of the timABR operon, which encodes this transporter and its regulator, is induced by this compound itself. researchgate.net

Further investigations are needed to understand the full spectrum of resistance mechanisms that bacteria might employ against this compound. This includes searching for other efflux pumps, target modifications, or enzymatic inactivation pathways. Recent studies have identified a network involving ClpP2 proteasomes and the transcription factor SpxA1 that contributes to high-level this compound resistance in L. monocytogenes, independent of the TimAB transporter. nih.govhelmholtz-hips.de Understanding these alternative resistance strategies is crucial for developing ways to circumvent them, potentially through the use of combination therapies that target both the primary antibiotic mechanism and the resistance pathways.

Development of Innovative Analytical Tools for Boron-Containing Natural Products

The detection and characterization of boron-containing natural products like this compound can be challenging using standard analytical methods. Boron's unique properties, including its two stable isotopes (¹⁰B and ¹¹B) and its tendency to form complexes, require specialized techniques.

The development of innovative analytical tools is a key area for future research. This includes optimizing NMR-based screening methods that specifically detect the ¹¹B nucleus, which can help in the rapid identification of new boron-containing compounds from complex natural product libraries. acs.orgresearchgate.net Advanced mass spectrometry techniques can also be further refined to improve the sensitivity and accuracy of detecting and quantifying these compounds in biological samples. pnas.org These new analytical methods will not only facilitate the discovery of novel boron-containing natural products but also aid in their structural elucidation and the study of their biosynthesis and metabolism.

Exploration of this compound and Its Analogs as Chemical Probes in Biological Systems

The unique biological activity of this compound makes it a valuable tool for studying various biological processes. As a selective potassium ionophore, it can be used as a chemical probe to investigate the role of potassium ion gradients in cellular signaling, membrane potential, and other physiological functions. researchgate.netacs.org

Future research will likely focus on developing this compound and its analogs into a suite of chemical probes with tailored properties. nih.gov This could involve creating derivatives with fluorescent tags for imaging applications or photo-activatable groups for precise spatial and temporal control of their ionophoric activity. By using these sophisticated molecular tools, researchers can gain a deeper understanding of the complex roles that ion transport plays in health and disease, potentially leading to new therapeutic strategies for a wide range of conditions.

Q & A

Q. Advanced Genetic Techniques

- Promoter Mapping : Use β-galactosidase reporter assays (e.g., Plmo1964 in Listeria) to identify induction triggers .

- CRISPR Interference : Knock down putative regulatory genes (e.g., TetR-type repressors) and monitor this compound yield.

- Chip-Seq : Identify transcription factor binding sites upstream of biosynthetic genes .

How should researchers optimize fermentation conditions for scalable this compound production in academic settings?

Process Methodology

Use Design of Experiments (DoE) to test variables (pH, temperature, carbon/nitrogen sources). Monitor yield via LC-MS and correlate with transcriptomics data (e.g., ribosomal biosynthesis genes). Small-scale bioreactors (e.g., 10L) enable parameter optimization without industrial-scale infrastructure .

What bioethical considerations apply to studies involving this compound’s potential therapeutic applications?

Ethical Framework

For preclinical studies, adhere to NIH guidelines for antimicrobial research:

- Data Transparency : Publish negative results to avoid publication bias.

- Resistance Monitoring : Assess horizontal gene transfer risks of resistance genes (e.g., timABR) .

How can machine learning enhance the discovery of this compound analogs with improved bioactivity?

Emerging Methods

Train neural networks on structural databases (e.g., PubChem, NPASS) to predict analogs with optimal macrocyclic properties. Validate top candidates via molecular docking (e.g., binding to bacterial RNA polymerase) and in vitro growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.